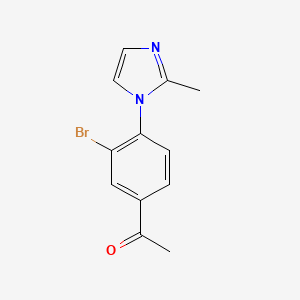
1-(3-Bromo-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one is a compound that features a brominated phenyl ring and an imidazole moiety The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts significant chemical and biological properties to the compound
準備方法
The synthesis of 1-(3-Bromo-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-4-nitrophenyl ethanone and 2-methylimidazole.
Reaction Conditions: The nitro group of 3-bromo-4-nitrophenyl ethanone is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reaction: The resulting amine is then coupled with 2-methylimidazole under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-(3-Bromo-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The imidazole ring can participate in coupling reactions with various electrophiles, forming new C-N or C-C bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or dichloromethane (DCM). Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Bromo-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses[][3].
作用機序
The mechanism of action of 1-(3-Bromo-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The brominated phenyl ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
1-(3-Bromo-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one can be compared with similar compounds such as:
1-(4-Bromo-3-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one: Similar structure but with different bromine substitution, affecting its reactivity and biological activity.
1-(3-Chloro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one: Chlorine substitution instead of bromine, leading to different chemical properties and applications.
1-(3-Bromo-4-(1h-imidazol-1-yl)phenyl)ethan-1-one: Lacks the methyl group on the imidazole ring, which can influence its binding affinity and specificity.
特性
分子式 |
C12H11BrN2O |
|---|---|
分子量 |
279.13 g/mol |
IUPAC名 |
1-[3-bromo-4-(2-methylimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H11BrN2O/c1-8(16)10-3-4-12(11(13)7-10)15-6-5-14-9(15)2/h3-7H,1-2H3 |
InChIキー |
JBORJNQYVXODGH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)C(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















